6-(4-Bromophenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
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Description
6-(4-Bromophenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C17H12BrN5S and its molecular weight is 398.28. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
This compound is part of a broader category of triazolo[4,3-b]pyridazine derivatives that have been synthesized and structurally characterized to explore their pharmaceutical significance. For instance, 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, a closely related derivative, was synthesized and analyzed through Density Functional Theory (DFT) calculations, Hirshfeld surface studies, and energy frameworks to understand its molecular packing strength and intermolecular interactions, which are crucial for determining the bioactive conformation of potential therapeutic agents (Sallam et al., 2021).
Biological Activities
Triazolo[4,3-b]pyridazine derivatives exhibit a range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor properties. For example:
Antimicrobial and Antiviral Activities : Certain triazolo[4,3-b]pyridazine derivatives have shown potent antimicrobial properties, offering a promising route for the development of new antimicrobial agents. Additionally, some derivatives demonstrated significant antiviral activity against hepatitis A virus (HAV), highlighting their potential in antiviral therapy (Shamroukh & Ali, 2008).
Anti-inflammatory and Analgesic Activities : The synthesis of triazolo[1,5-c]pyrimidines as potential antiasthma agents indicates the ability of triazolo derivatives to act as mediator release inhibitors, which can be beneficial in treating inflammatory conditions and pain (Medwid et al., 1990).
Antitumor Activities : Some triazolo[4,3-b]pyridazine derivatives have been evaluated for their antitumor activities, revealing moderate to excellent growth inhibition against various cancer cell lines. This indicates their potential as therapeutic agents in oncology (Bhat et al., 2009).
Properties
IUPAC Name |
6-(4-bromophenyl)-3-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN5S/c18-13-6-4-12(5-7-13)15-8-9-16-20-21-17(23(16)22-15)24-11-14-3-1-2-10-19-14/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVNILOLVIDRPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.